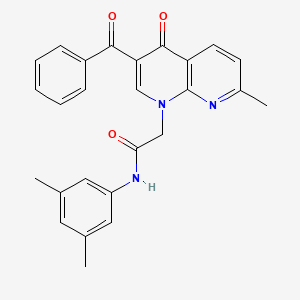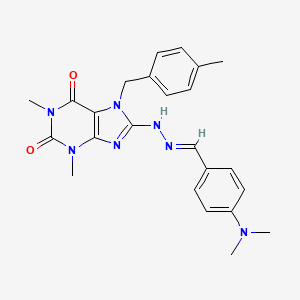
2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the amine group and the hydrochloride indicates that it might be a salt of the corresponding amine .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be analyzed using various techniques. For instance, the structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. For example, under basic conditions, they can undergo aldol condensation reactions to form α,β-unsaturated ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be quite diverse. For example, indole, a compound structurally similar to naphthalene, is crystalline and colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen
Materials Science Applications
High Tg Aromatic Poly(amine−1,3,4-oxadiazole)s : Research by Liou et al. (2006) introduced a naphthylamine-derived aromatic dicarboxylic acid used to synthesize poly(amine−hydrazide)s, which could be converted into poly(amine−1,3,4-oxadiazole)s with high glass-transition temperatures (Tg) and good mechanical properties. These materials have potential applications in blue-light-emitting materials due to their excellent thermal stability and solubility in common organic solvents (Liou, Hsiao, Chen, & Yen, 2006).
Organic Chemistry Applications
Novel Organosoluble Fluorinated Polyimides : Chung and Hsiao (2008) developed new fluorinated polyimides from a novel trifluoromethyl-substituted bis(ether amine) monomer, showcasing applications in creating materials with low dielectric constants and excellent thermal stability. These characteristics are crucial for electronic and aerospace applications, where materials with high thermal stability and low dielectric properties are required (Chung & Hsiao, 2008).
Wirkmechanismus
The mechanism of action of naphthalene derivatives can vary widely depending on their specific structure and functional groups. Some indole derivatives, which are structurally similar to naphthalene derivatives, have shown a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of naphthalene derivatives could involve the development of new synthetic strategies for producing these compounds, given their wide range of biological activities . It’s also possible that new multicomponent strategies could be developed for the further exploitation of 2-naphthol for the rapid synthesis of biologically relevant heterocycles .
Eigenschaften
IUPAC Name |
2-methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(12)7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVAEWNSZNVLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

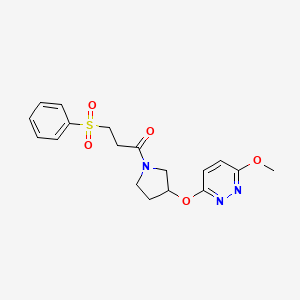
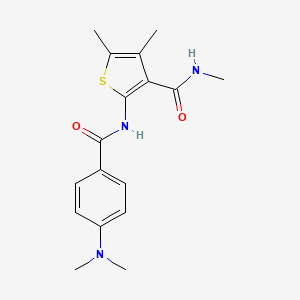
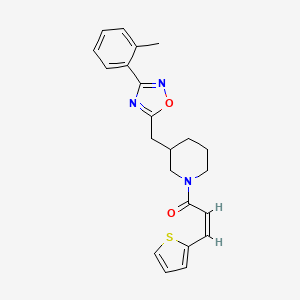

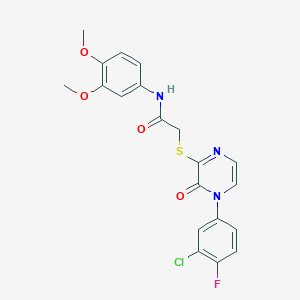




![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)
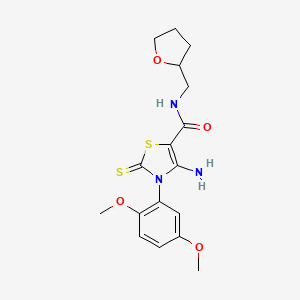
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2904863.png)
